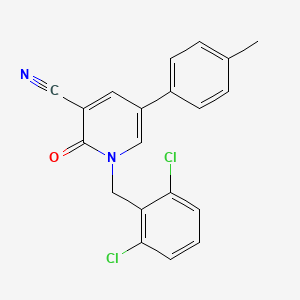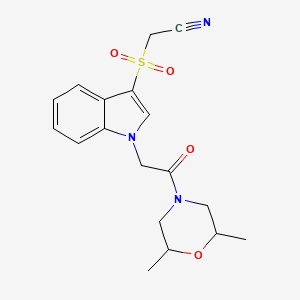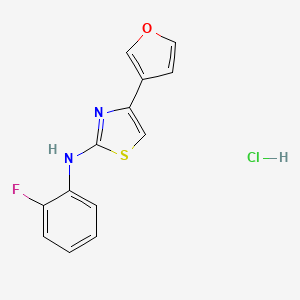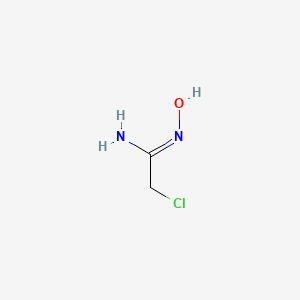
1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Übersicht
Beschreibung
1-[(2,6-dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxo-3-pyridinecarbonitrile is a phenylpyridine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives of Pyridine Compounds A study by Al-Issa (2012) explores the synthesis of various pyridine derivatives, including the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with different compounds. This process led to the creation of isoquinoline derivatives and various pyrido pyrimidine derivatives, among others. Such synthetic pathways are fundamental in the development of new compounds for potential applications in different fields of research (Al-Issa, 2012).
Crystal Structure and Optical Properties Moustafa and Girgis (2007) conducted research on the synthesis and crystal structure determination of specific pyridine derivatives. They analyzed the structural configurations and bond lengths, which is crucial for understanding the physical and chemical properties of these compounds (Moustafa & Girgis, 2007).
Junction Characteristics and Optical Functions Zedan, El-Taweel, and El-Menyawy (2020) studied the structural, optical, and junction characteristics of pyridine derivatives. They focused on the thermal, structural, and optical properties and how these compounds can be used in fabricating heterojunctions for potential electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial and Antioxidant Activities Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives with a focus on their antimicrobial and antioxidant activities. They performed in silico molecular docking screenings, which suggest potential applications in the field of pharmacology (Flefel et al., 2018).
Reactivity and X-Ray Analysis Research by Katritzky et al. (1995) on the reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile, including its conversion and subsequent reactions, provides insights into the structural and reactive aspects of these compounds. This knowledge is essential for applications in chemical synthesis (Katritzky et al., 1995).
Synthesis and Spectroscopic Analysis Cetina et al. (2010) synthesized three pyridine derivatives and studied their structures using IR and electronic spectroscopy. Understanding these optical properties can have implications in fields like materials science and photophysics (Cetina et al., 2010).
Antifibrotic Activity Evaluation Ismail and Noaman (2005) synthesized substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and evaluated their antifibrotic activity. Studies like this highlight the potential medicinal applications of pyridine derivatives (Ismail & Noaman, 2005).
Eigenschaften
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c1-13-5-7-14(8-6-13)16-9-15(10-23)20(25)24(11-16)12-17-18(21)3-2-4-19(17)22/h2-9,11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIVZHUWXNSBKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2686649.png)
![3-Amino-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B2686650.png)

![N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-ethylaniline](/img/structure/B2686654.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2686655.png)
![3-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B2686656.png)


![N'-[(E)-(4-chlorophenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2686661.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide](/img/structure/B2686664.png)
